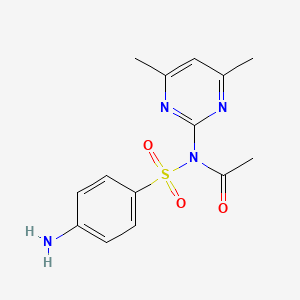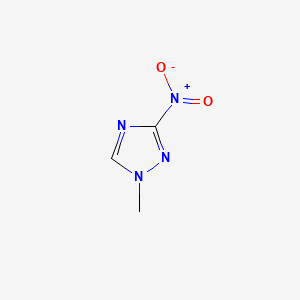
Iridium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium(3+) is a monoatomic trication and an iridium molecular entity.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
Iridium(III) complexes are known for their remarkable photophysical properties, such as high photoluminescence quantum yields and wide color tunability. These properties make them suitable for various applications, including sensing, bio-imaging, photoredox catalysis, solar fuels, and solid-state lighting. The use of iridium complexes in self-assembled systems, soft materials, liquid crystals, gels, and colloids has been explored, demonstrating their versatility in different material contexts (Martir & Zysman‐Colman, 2018).
Application in Chemodosimeters and Logic Gates
The phosphorescent properties of iridium(III) complexes have led to their use as luminescent chemosensors. For instance, specific iridium(III) complexes have been developed as highly selective chemodosimeters for detecting Hg(2+) ions, showing potential as molecular logic gates. This highlights the complex's ability to function in both detection and computational logic contexts (Liu et al., 2011).
Organic Electronic Devices
Ionic iridium(III) complexes are emerging as promising materials for organic electronic devices, thanks to their excellent photophysical properties, redox stability, and efficient emissions. Their applications range from phosphorescent light-emitting devices to data recording, storage, and security, demonstrating their significant role in future organic electronic materials technology (Ma, Tsuboi, Qiu, & Duan, 2017).
Catalysts for Oxygen Evolution Reaction
Iridium plays a crucial role in catalysts for the oxygen evolution reaction (OER) in modern technologies like proton exchange membrane water electrolyzers. Studies have focused on tuning the electrocatalytic performance of iridium through thermal treatments, which affect its activity and stability, demonstrating its importance in energy conversion and storage applications (Geiger et al., 2016).
Therapeutic and Bioimaging Reagents
Iridium(III) complexes have emerged as potential anticancer drugs and cellular imaging reagents. Their intense, long-lived, and environment-sensitive emission makes them suitable for live-cell imaging, intracellular sensing, gene-delivery, and cancer cell detection. This highlights the versatility of iridium(III) complexes in both therapeutic applications and biological research (Lo & Zhang, 2012).
pH Sensing and Photoinduced Cell Death
Cyclometalated iridium(III) complexes are promising for use as luminescent probes in cellular imaging. Their photophysical properties have been exploited for pH-activatable complexes that can enhance emission intensity in certain pH ranges, selectively staining cellular components, and inducing necrosis-like cell death upon photoirradiation (Kando et al., 2015).
Catalytic Applications
Iridium's catalytic activity is notable in various organic and inorganic chemical transformations, especially in capturing sunlight and converting it into chemical energy. This makes it potentially useful in artificial photosynthesis processes to address future energy and food challenges (Singh, 2016).
Propiedades
Número CAS |
22555-00-6 |
|---|---|
Nombre del producto |
Iridium(3+) |
Fórmula molecular |
Ir+3 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
iridium(3+) |
InChI |
InChI=1S/Ir/q+3 |
Clave InChI |
MILUBEOXRNEUHS-UHFFFAOYSA-N |
SMILES |
[Ir+3] |
SMILES canónico |
[Ir+3] |
Otros números CAS |
22555-00-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






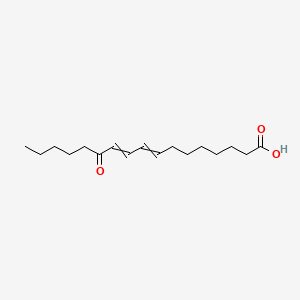
![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)
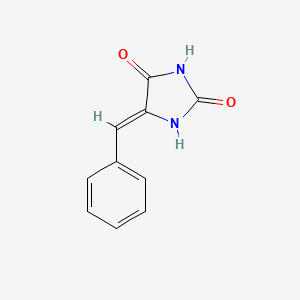
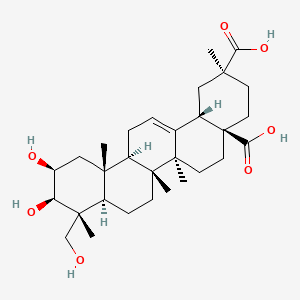
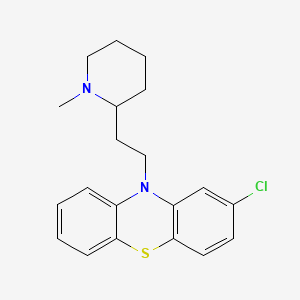
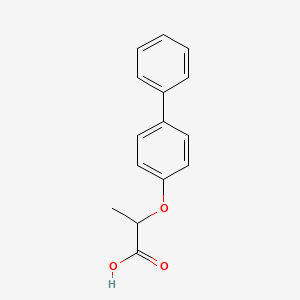
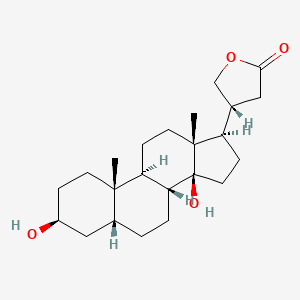
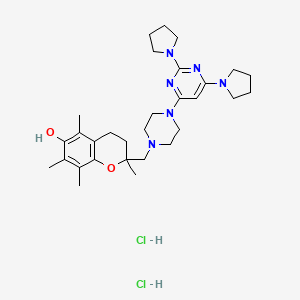
![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)
